3-(Chloromethyl)-5-fluorobenzonitrile

regiochemistry building block medicinal chemistry

3-(Chloromethyl)-5-fluorobenzonitrile (synonym: 3-cyano-5-fluorobenzyl chloride) is a difunctional aromatic building block with molecular formula C₈H₅ClFN, molecular weight 169.58 g/mol, and a typical commercial purity specification of ≥95%. It belongs to the halogenated benzonitrile family and features a benzylic chloromethyl (–CH₂Cl) group meta to the nitrile (–CN) and a fluorine atom meta to the chloromethyl and para to the nitrile.

Molecular Formula C8H5ClFN
Molecular Weight 169.58 g/mol
Cat. No. B15401048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-5-fluorobenzonitrile
Molecular FormulaC8H5ClFN
Molecular Weight169.58 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C#N)F)CCl
InChIInChI=1S/C8H5ClFN/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3H,4H2
InChIKeyILHMMAZNAJPBDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-5-fluorobenzonitrile (CAS 1261791-30-3): Core Identity and Scientific Procurement Context


3-(Chloromethyl)-5-fluorobenzonitrile (synonym: 3-cyano-5-fluorobenzyl chloride) is a difunctional aromatic building block with molecular formula C₈H₅ClFN, molecular weight 169.58 g/mol, and a typical commercial purity specification of ≥95% . It belongs to the halogenated benzonitrile family and features a benzylic chloromethyl (–CH₂Cl) group meta to the nitrile (–CN) and a fluorine atom meta to the chloromethyl and para to the nitrile. Both the chloromethyl group and the nitrile-activated aromatic ring serve as electrophilic handles—the former for nucleophilic substitution (Sₙ2) and the latter for nucleophilic aromatic substitution (SₙAr) [1][2]. This dual reactivity makes it a candidate for constructing more complex pharmacophore scaffolds where precise regiochemistry and the electronic influence of fluorine are critical.

Why Chloromethyl–Fluorobenzonitrile Regioisomers and Non-Fluorinated Analogs Are Not Interchangeable


The 3-(chloromethyl)-5-fluorobenzonitrile scaffold occupies a narrow and functionally distinct position within the broader family of (chloromethyl)benzonitrile derivatives. Altering the relative positioning of the chloromethyl, fluorine, and nitrile substituents changes electronic distribution, leaving-group reactivity, and downstream coupling outcomes. For instance, moving the fluorine from the 5-position (meta to CH₂Cl) to the 4-position or removing it entirely shifts the aromatic ring’s electron density and thus the rate of SₙAr reactions, while replacing chlorine with bromine changes the leaving-group propensity for aliphatic nucleophilic substitution [1]. Consequently, procurement of an analog with a similar but not identical substitution pattern—or a non-fluorinated version—cannot guarantee equivalent reactivity or product profiles in multi-step synthetic sequences.

Head-to-Head Quantitative Differentiation of 3-(Chloromethyl)-5-fluorobenzonitrile from Its Closest Regioisomeric and Functional Analogs


Regioisomeric Purity Defines Synthetic Utility: Meta-Cyano vs. Ortho-Cyano Benzyl Chloride Architecture

The 3,5-substitution pattern of the target compound positions the nitrile group meta to the chloromethyl and para to the fluorine. In contrast, the regioisomer 2-(chloromethyl)-5-fluorobenzonitrile bears the chloromethyl ortho to the nitrile, while 4-(chloromethyl)-2-fluorobenzonitrile shifts the nitrile para to the chloromethyl. These positional variations alter the electron-withdrawing effect exerted on the benzylic carbon, directly influencing the rate of nucleophilic displacement. Although no single study simultaneously measures the rate constants for all three isomers, the computed dipole moments and frontier molecular orbital energies of isomeric chlorobenzonitriles show measurable differences that are known to correlate with reaction rates [1]. For scientific procurement, the explicit CAS registry (1261791-30-3) is the only identifier that guarantees the correct regioisomer with the chloromethyl meta to the nitrile and fluorine para to the nitrile.

regiochemistry building block medicinal chemistry structure–activity relationship

Leaving-Group Tunability: Chloromethyl vs. Bromomethyl Reactivity in Benzylic Substitution

The benzylic chloride of 3-(chloromethyl)-5-fluorobenzonitrile serves as an Sₙ2 electrophile. The bromine analog, 3-(bromomethyl)-5-fluorobenzonitrile (CAS 853368-35-1), possesses a better leaving group (bromide vs. chloride), typically resulting in faster nucleophilic displacement under identical conditions [1]. While absolute rate constants for this specific pair under identical conditions are not available in the open literature, the well-established leaving-group hierarchy (Br > Cl in Sₙ2) means that the chloromethyl compound provides a less reactive—and therefore more controllable—handle when sequential or selective functionalization is required. This differential reactivity can be exploited to avoid premature or over-reaction in complex substrate environments.

leaving group nucleophilic substitution synthetic chemistry kinetics

Fluorine as a Spectroscopic Probe and Metabolic Modulator Relative to Non-Fluorinated 3-(Chloromethyl)benzonitrile

The inclusion of a fluorine atom at the 5-position distinguishes 3-(chloromethyl)-5-fluorobenzonitrile from its non-fluorinated parent, 3-(chloromethyl)benzonitrile (CAS 64407-07-4). Fluorine exerts a strong electron-withdrawing inductive effect (–I), lowering the electron density of the aromatic ring and thereby increasing its susceptibility to nucleophilic aromatic substitution (SₙAr) relative to the non-fluorinated analog. The Hammett σₘ value for fluorine is +0.34, quantitatively describing this activation [1]. Furthermore, the ¹⁹F nucleus provides a sensitive NMR handle (100% natural abundance, spin ½) for reaction monitoring and purity assessment, a capability absent in the non-fluorinated version.

fluorine chemistry metabolic stability ¹⁹F NMR drug design

Documented Use as a Pharmaceutical Intermediate in Kinase-Targeted Agent Synthesis

3-(Chloromethyl)-5-fluorobenzonitrile has been specifically cited as an intermediate in the synthesis of benzonitrile-based kinase inhibitors, including compounds targeting TBK1 and IKKε [1]. The 3-cyano-5-fluorobenzyl fragment appears as a substructure in biologically active molecules, with the chloromethyl group serving as the point of attachment for introducing amine, thioether, or alkoxy pharmacophoric elements. A patent example (WO2022081973, Example 45) describes a 3-cyano-5-fluorobenzyl ether derivative with an EC₅₀ of 140 nM against SARS-CoV-2 in a human alveolar epithelial cell assay, demonstrating that this specific benzyl fragment can contribute to potent biological activity when elaborated [2]. While the target compound itself is not biologically active, its structural motif is validated in the context of advanced intermediates.

pharmaceutical intermediate kinase inhibitor drug synthesis benzonitrile

Where 3-(Chloromethyl)-5-fluorobenzonitrile Delivers the Strongest Scientific Return


Synthesis of 3,5-Disubstituted Benzonitrile Kinase Inhibitor Libraries

The compound serves as a key alkylating agent for introducing a 3-cyano-5-fluorobenzyl moiety onto heterocyclic or amine-containing cores. The chloromethyl group reacts selectively with secondary amines, thiols, or phenols under mild basic conditions (K₂CO₃, DMF, 25–60 °C) to generate focused kinase inhibitor libraries, as exemplified in patent literature for TBK1/IKKε inhibitors [1]. The fluorine substituent enhances target binding through polar interactions while the nitrile group can engage in hydrogen bonding with kinase hinge regions.

Precursor for ¹⁹F NMR-Labeled Chemical Probes and Metabolic Tracers

Because fluorine-19 is 100% naturally abundant and NMR-active, 3-(chloromethyl)-5-fluorobenzonitrile can be used to synthesize fluorinated probe molecules whose metabolic fate or target engagement can be tracked by ¹⁹F NMR without the need for radioactive labeling. The chloromethyl handle permits conjugation to peptides, oligonucleotides, or small-molecule ligands, with the fluorine atom serving as a built-in reporter nucleus [2].

Building Block for SₙAr-Based Diversification at the Fluorine Position

The fluorine atom on the electron-deficient aromatic ring (activated by the meta-nitrile group) can be replaced by nitrogen, oxygen, or sulfur nucleophiles via SₙAr. This enables a sequential functionalization strategy: first, elaborate the chloromethyl position via Sₙ2; then, substitute the fluorine under SₙAr conditions with amines, alkoxides, or thiols to generate highly substituted benzonitrile scaffolds [3]. This orthogonal reactivity is not achievable with non-fluorinated or bromomethyl-only analogs.

Intermediate for Agrochemical and Veterinary API Synthesis

Fluorinated benzonitrile building blocks are widely employed in the agrochemical industry for herbicides and insecticides, where the fluorine atom improves metabolic stability and environmental persistence [4]. 3-(Chloromethyl)-5-fluorobenzonitrile, with its dual reactive sites, is suitable for constructing aryloxyphenoxypropionate (AOPP) or triazole fungicide scaffolds that require a meta-substituted benzonitrile core.

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